1-allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Description
1-Allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide belongs to the 4-hydroxy-2-oxoquinoline-3-carboxamide class, a group of compounds recognized for their broad biological activities, particularly analgesic properties . The core structure features a quinoline scaffold substituted at the 1-position with an allyl group and at the 3-position with a carboxamide linked to a 3-bromophenyl moiety. This bromine atom introduces electronic effects that may enhance receptor binding or metabolic stability compared to other halogenated analogs .
Properties
Molecular Formula |
C19H15BrN2O3 |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H15BrN2O3/c1-2-10-22-15-9-4-3-8-14(15)17(23)16(19(22)25)18(24)21-13-7-5-6-12(20)11-13/h2-9,11,23H,1,10H2,(H,21,24) |
InChI Key |
JBHWGNHMSLIQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling
One-Pot Tandem Reactions
Scalability and Industrial Considerations
Challenges :
-
Cost of Coupling Reagents : EDCI/HOBt adds ~$150/g to production costs.
-
Byproduct Management : Allyl bromide is toxic; scavengers like silica gel-thiourea composites mitigate hazards.
Process Recommendations :
Chemical Reactions Analysis
Types of Reactions
1-allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of quinoline derivatives, including 1-allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, in treating malaria. The compound exhibits notable antiplasmodial activity against Plasmodium falciparum, with an effective concentration (EC50) of around 120 nM. This potency is attributed to its unique mechanism of action, which involves the inhibition of translation elongation factor 2 (PfEF2) within the malaria parasite .
Case Study: Efficacy in Mouse Models
Research conducted on mouse models infected with P. berghei demonstrated that compounds derived from this class exhibit excellent oral efficacy, achieving effective doses (ED90) below 1 mg/kg when administered over four days. This suggests a promising therapeutic profile for future development in malaria treatment .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A series of derivatives based on quinoline structures have shown selective antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). In particular, derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating significant cytotoxic effects .
Mechanism of Action
The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells. The presence of specific functional groups within the quinoline scaffold enhances interaction with cellular targets involved in cell cycle regulation and apoptosis pathways .
Pharmacokinetic Properties
Pharmacokinetic studies reveal that compounds like this compound possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are critical for their development as viable therapeutic agents.
| Property | Description |
|---|---|
| Solubility | Moderate solubility in aqueous media |
| Stability | Improved microsomal stability compared to earlier derivatives |
| Metabolism | Primarily hepatic metabolism |
| Half-life | Varies based on formulation and dosage |
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance biological activity. The ability to modify functional groups on the quinoline ring significantly influences both the pharmacological profile and the specificity towards biological targets.
Mechanism of Action
The mechanism of action of 1-allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Analgesic Efficacy
- Target Compound: While direct data on 1-allyl-N-(3-bromophenyl)-... The bromophenyl group may enhance blood-brain barrier penetration due to increased lipophilicity .
- 1-Butyl-N-(2,4-dimethylphenyl)-...: Shows moderate activity, likely due to steric hindrance from the dimethylphenyl group reducing target engagement .
- N-(3-Chlorophenyl)-1-ethyl-...: Lower potency than bromine analogs, highlighting the importance of halogen size in receptor interactions .
Polymorphism and Stability
- Polymorphism significantly impacts activity, as seen in N-(3-pyridylmethyl)-4-hydroxy-2-oxo-... derivatives, where crystalline phase changes reduced analgesic efficacy by >50% . The allyl group’s conformational flexibility may reduce polymorphism risk compared to rigid substituents (e.g., adamantyl in ) .
Biological Activity
1-Allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a compound of interest due to its potential biological activities. Quinoline derivatives have been extensively studied for their pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with an appropriate quinoline derivative in the presence of a catalyst under controlled conditions. The product can be purified through recrystallization or chromatography.
Antibacterial Activity
Research indicates that quinoline derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 7.8 to 500 μg/mL . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| This compound | S. aureus | 25 |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Antioxidant assays such as DPPH scavenging and ferric reducing antioxidant power (FRAP) tests have shown promising results. The compound demonstrated effective free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases.
| Assay Type | SC₅₀ (μg/mL) |
|---|---|
| DPPH Scavenging | 45 |
| FRAP | 14 |
Anticancer Activity
In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells. For instance, the compound exhibited cytotoxic effects against various cancer cell lines with IC₅₀ values in the nanomolar range. Mechanistic studies suggested that these effects may be mediated through the generation of reactive oxygen species (ROS) and interference with tubulin polymerization.
| Cell Line | IC₅₀ (nM) |
|---|---|
| MCF-7 (breast cancer) | 20.1 |
| KB-V1 (cervical cancer) | 14 |
Case Studies
Several case studies have documented the biological activity of similar quinoline derivatives:
- Antiviral Activity : A derivative was shown to inhibit H5N1 virus growth with low cytotoxicity, indicating potential for antiviral applications .
- Cytotoxicity Mechanism : A study identified that certain quinoline derivatives induce ROS generation leading to endoplasmic reticulum stress, contributing to their cytotoxicity against cancer cells .
Q & A
Q. What are the standard synthetic protocols for preparing 1-allyl-N-(3-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, and how can reaction conditions be optimized?
The synthesis of quinolinecarboxamide derivatives typically involves multi-step reactions, including:
- Cyclization : Formation of the quinoline core via acid-catalyzed cyclization of substituted anilines with β-keto esters.
- Allylation : Introduction of the allyl group using allyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Carboxamide coupling : Amide bond formation between the quinoline core and 3-bromophenylamine using coupling agents like EDCI/HOBt .
Q. Optimization considerations :
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, while palladium catalysts may assist in allylation .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates .
- Purity control : Recrystallization from ethanol or methanol yields >95% purity .
Q. What spectroscopic methods are critical for structural characterization of this compound?
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, bromophenyl aromatic protons at δ 7.3–7.7 ppm) .
- IR : Confirm functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., dimerization via N–H⋯O interactions) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C, monitored via HPLC. Quinoline derivatives often degrade in strongly acidic/basic conditions due to hydrolysis of the carboxamide bond .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures (>200°C for most quinolinecarboxamides) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential antiproliferative activity in cancer cell lines?
- Target engagement : Quinolinecarboxamides inhibit kinases (e.g., EGFR) by binding to the ATP pocket via hydrogen bonds (hydroxy group) and hydrophobic interactions (bromophenyl moiety) .
- Apoptosis induction : Flow cytometry and caspase-3/7 assays validate apoptosis via mitochondrial pathway activation .
- Structure-activity relationship (SAR) : Substituents like the allyl group enhance membrane permeability, while the bromophenyl group improves target selectivity .
Q. How can contradictory bioactivity data across studies be resolved?
- Experimental variables : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) significantly impact IC₅₀ values. Standardize protocols using reference compounds (e.g., doxorubicin) .
- Data normalization : Use metrics like % inhibition relative to controls and validate with orthogonal assays (e.g., Western blotting for protein targets) .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed allylation steps .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .
Q. How do computational methods aid in predicting the compound’s pharmacokinetic properties?
Q. What analytical techniques are recommended for detecting impurities in batch samples?
- HPLC-MS : Identifies impurities >0.1% (e.g., des-bromo analogs or hydrolysis products) .
- NMR spiking : Confirms impurity structures by adding reference standards .
- Elemental analysis : Validates stoichiometry (e.g., Br content via XRF spectroscopy) .
Methodological Best Practices
- Crystallization : Use ethanol/water mixtures for high-purity crystals suitable for X-ray studies .
- Biological assays : Include positive controls (e.g., staurosporine for apoptosis) and replicate experiments (n ≥ 3) .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data and crystallographic coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
